(S)-(+)-Clopidogrel Hydrogensulfate
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Overview
Description
Clopidogrel hydrogensulfate is a thienopyridine-class antiplatelet agent used to prevent blood clots in patients with cardiovascular diseases. It is commonly prescribed to reduce the risk of heart attacks and strokes, particularly in individuals with a history of myocardial infarction, acute coronary syndrome, or peripheral arterial disease . Clopidogrel hydrogensulfate works by inhibiting platelet aggregation, thereby preventing the formation of harmful clots.
Preparation Methods
The synthesis of clopidogrel hydrogensulfate involves several steps:
Preparation of (+)-o-chlorobenzene glycine methyl ester: This intermediate is synthesized through a series of reactions involving chlorobenzene and glycine methyl ester.
Preparation of (+)-α-(2-thiophene ethylamino)-α-(2-chlorphenyl) methyl acetate hydrochloride: This step involves the reaction of the previously prepared intermediate with thiophene and chlorphenyl compounds.
Preparation of (+)-clopidogrel free alkali: The intermediate is further processed to obtain clopidogrel in its free alkali form.
Preparation of (+)-clopidogrel camphorsulfonic acid double salt: This involves the reaction of clopidogrel free alkali with camphorsulfonic acid.
Hydrolysis and preparation of clopidogrel hydrogensulfate: The final step involves hydrolyzing the camphorsulfonic acid double salt to obtain clopidogrel hydrogensulfate.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Chemical Reactions Analysis
Clopidogrel hydrogensulfate undergoes various chemical reactions, including:
Oxidation: Selective oxidation of clopidogrel hydrogensulfate can be achieved using peroxymonosulfate and sodium halide systems.
Substitution: Halogenation reactions can introduce halogens into the thiophene ring, enhancing the compound’s pharmacological properties.
Common reagents used in these reactions include peroxymonosulfate, sodium halide, and various solvents. The major products formed from these reactions are halogenated derivatives and N-oxide compounds .
Scientific Research Applications
Clopidogrel hydrogensulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying selective oxidation and halogenation reactions.
Biology: Researchers use clopidogrel hydrogensulfate to study platelet aggregation and the mechanisms of antiplatelet agents.
Medicine: It is extensively studied for its role in preventing cardiovascular events and its interactions with other medications.
Industry: Clopidogrel hydrogensulfate is used in the pharmaceutical industry for the development of generic formulations and optimization of manufacturing processes .
Mechanism of Action
Clopidogrel hydrogensulfate is a prodrug that requires activation by the cytochrome P450 enzyme system, primarily CYP2C19. Once activated, it irreversibly binds to the P2Y12 ADP receptors on platelets, preventing ADP from binding and activating the glycoprotein GPIIb/IIIa complex. This inhibition prevents platelet aggregation and reduces the risk of clot formation .
Comparison with Similar Compounds
Clopidogrel hydrogensulfate is often compared with other antiplatelet agents such as:
Properties
Molecular Formula |
C16H18ClNO6S2 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
methyl 2-[2-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]acetate;sulfuric acid |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)10-18-7-6-14-11(9-18)8-15(21-14)12-4-2-3-5-13(12)17;1-5(2,3)4/h2-5,8H,6-7,9-10H2,1H3;(H2,1,2,3,4) |
InChI Key |
LKQGSDYWJCUZTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC2=C(C1)C=C(S2)C3=CC=CC=C3Cl.OS(=O)(=O)O |
Origin of Product |
United States |
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